molecular formula C15H17NO5 B13703860 Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13703860
M. Wt: 291.30 g/mol
InChI Key: FMYMJQRJLXMSSJ-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group, a methyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride to form the isoxazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amines in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with similar structural features.

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: A related compound with a propionate ester group instead of an isoxazole ring.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: A derivative with a different core structure but similar functional groups

Uniqueness

Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate is unique due to its isoxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C15H17NO5/c1-5-20-15(17)13-9(2)21-16-14(13)10-6-7-11(18-3)12(8-10)19-4/h6-8H,5H2,1-4H3

InChI Key

FMYMJQRJLXMSSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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